6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Building Block Sourcing Chemical Procurement

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1378877-15-6) is a disubstituted pyrazolo[1,5-a]pyrimidine featuring a bromine atom at the 6-position and a trifluoromethyl group at the 3-position. This compound belongs to a privileged class of fused N-heterocycles extensively employed as ATP-competitive kinase inhibitor scaffolds and fluorescent probes.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.021
CAS No. 1378877-15-6
Cat. No. B2491470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS1378877-15-6
Molecular FormulaC7H3BrF3N3
Molecular Weight266.021
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H
InChIKeyZEBGALLABDQKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1378877-15-6) – A Dual-Functionalized Heterocyclic Building Block for Targeted Kinase Probe Synthesis and Fluorinated Scaffold Optimization


6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1378877-15-6) is a disubstituted pyrazolo[1,5-a]pyrimidine featuring a bromine atom at the 6-position and a trifluoromethyl group at the 3-position . This compound belongs to a privileged class of fused N-heterocycles extensively employed as ATP-competitive kinase inhibitor scaffolds and fluorescent probes [1]. The simultaneous presence of a cross-coupling-capable bromo handle and a metabolically stabilizing, electron-withdrawing trifluoromethyl group distinguishes it from mono-substituted analogs and establishes it as a versatile late-stage diversification intermediate for medicinal chemistry and chemical biology programs.

Why 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Non-Fluorinated or Mono-Halogenated Pyrazolo[1,5-a]pyrimidine Analogs in Late-Stage Diversification Campaigns


Generic substitution of 6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with simpler pyrazolo[1,5-a]pyrimidine analogs, such as the 6-bromo (non-fluorinated) or 3-trifluoromethyl (non-brominated) variants, fundamentally alters both synthetic utility and pharmacological properties. The 6-bromo substituent serves as the essential reactive site for Pd-catalyzed cross-coupling reactions, enabling C–C bond formation at position 6, while the 3-trifluoromethyl group simultaneously imparts a strong electron-withdrawing effect that modulates ring electronics and enhances metabolic stability [1]. Removal of either group eliminates either the diversification handle or the desirable pharmacokinetic/pharmacodynamic (PK/PD) attributes that make this compound valuable. As evidenced by the high procurement cost (£1,084/g) and limited supplier base, this specific substitution pattern is not a commodity intermediate but a precisely engineered building block .

Quantitative Differentiation Evidence: 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Procurement Exclusivity: Price and Availability Chasm Between 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and Its Non-Fluorinated 6-Bromo Analog

The target compound exhibits a >50-fold price premium over the non-fluorinated 6-bromopyrazolo[1,5-a]pyrimidine comparator, reflecting the synthetic complexity and specialized nature of the 3-CF₃ substitution. 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is listed at £1,084.00/g (Fluorochem, UK) and ¥540,000/g (~£6,000/g, Fujifilm Wako) . In contrast, 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) is widely available at $19.00/5g (AKSci) or $46.00/g (TCI), translating to approximately $3.80–$46.00/g . This cost differential indicates that the target compound is a low-volume, high-value specialty building block, not a routine intermediate, and substitution with the cheaper analog would forfeit the 3-CF₃ group essential for downstream target engagement [1].

Medicinal Chemistry Building Block Sourcing Chemical Procurement

Regioisomeric Pharmacophore Divergence: Position-3 CF₃ Is Essential for B-Raf Kinase Inhibitory Activity, While Position-2 CF₃ Lacks Validated Target Engagement

The C-3 trifluoromethyl substitution pattern is pharmacologically privileged for kinase inhibition. Berger et al. (2009) demonstrated that a series of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides produced potent B-Raf kinase inhibitors, with the C-3 CF₃ moiety making critical non-hinge-binding interactions as revealed by X-ray crystallography [1]. In contrast, the regioisomeric 6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1379358-08-3) positions the CF₃ group at C-2, a substitution pattern for which no corresponding kinase inhibition data have been reported . This regioisomeric comparison indicates that 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine provides the correct vector for the CF₃ pharmacophore that has been validated in kinase inhibitor campaigns, while the 2-CF₃ isomer remains unvalidated for the same targets.

Kinase Inhibitors B-Raf Structure-Activity Relationship Fluorine Chemistry

Electron-Withdrawing Effect Differentiation: Hammett Substituent Constants Reveal a ~0.55 Unit Δσₘ Between 3-CF₃ and 3-CH₃ Pyrazolo[1,5-a]pyrimidines, Dictating Distinct Reactivity Profiles

The trifluoromethyl group exerts a strong meta-electron-withdrawing effect (Hammett σₘ = +0.43) compared to a methyl group (σₘ = −0.07), resulting in a net Δσₘ of +0.50 [1][2]. When incorporated into the pyrazolo[1,5-a]pyrimidine scaffold at position 3, this electron deficiency is transmitted into the pyrimidine ring, activating positions 5 and 7 toward nucleophilic aromatic substitution (SNAr) and reducing the electron density available for electrophilic substitution at position 6 where bromine resides. This electronic profile favors orthogonal functionalization: the 6-bromo group remains competent for Pd-catalyzed cross-coupling, while the CF₃-activated ring positions can undergo SNAr with amines or alkoxides under mild conditions. The non-fluorinated 6-bromo-3-methylpyrazolo[1,5-a]pyrimidine would lack this SNAr activation, limiting diversification options to cross-coupling at C-6 only.

Physical Organic Chemistry Structure-Reactivity Relationships Halogen Bonding Nucleophilic Aromatic Substitution

Vendor Purity and Documentation Standards: 97–98% Assay Purity with Full SDS/CoA Support Enables Reproducible Structure-Activity Relationship (SAR) Studies

The target compound is supplied at 97% purity (Fluorochem, with Certificate of Analysis) and 98% purity (Leyan, product code 1784901) . Fluorochem provides comprehensive safety documentation including GHS07 hazard classification, MDL Number MFCD12923057, and detailed handling precautions . Fujifilm Wako specifies cold storage conditions, indicating attention to long-term stability . In comparison, the non-fluorinated 6-bromopyrazolo[1,5-a]pyrimidine is available at 97% purity from Thermo Scientific, but the documentation for the fluorinated variant is more extensive, reflecting its higher regulatory and handling requirements . The availability of batch-specific analytical data reduces the risk of impurity-driven false positives in biological assays, a critical factor for procurement in hit-to-lead and lead optimization programs.

Chemical Quality Control Analytical Chemistry SAR Reproducibility

Synthetic Versatility: The 6-Bromo-3-CF₃ Scaffold Enables Orthogonal Cross-Coupling and SNAr Diversification Routes Not Accessible to Non-Halogenated or Mono-Substituted Analogs

The 6-bromo substituent serves as a versatile Pd-catalyzed cross-coupling handle. Patents and literature demonstrate that 6-bromopyrazolo[1,5-a]pyrimidine is used for Suzuki–Miyaura coupling to synthesize kinase inhibitors such as LDN-212854, a selective BMP type I receptor kinase inhibitor . The additional 3-CF₃ group in the target compound simultaneously activates the pyrimidine ring for SNAr at positions 5 and 7, as predicted by the electron-withdrawing Hammett effect [1]. This creates an orthogonal reactivity profile: C-6 can be diversified via Suzuki, Sonogashira, or Buchwald–Hartwig couplings, while C-5 and C-7 can undergo nucleophilic displacement with amines or alcohols. No single-component analog—neither 6-bromopyrazolo[1,5-a]pyrimidine (lacks SNAr activation) nor 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (lacks cross-coupling handle)—offers this dual diversification capability [2]. This orthogonality is critical for parallel library synthesis where maximal scaffold decoration is desired from a common intermediate.

Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution Library Synthesis

Optimal Application Scenarios for 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in Academic and Industrial Research Programs


Kinase Inhibitor Lead Optimization Requiring a Fluorinated, Diversifiable Scaffold with Validated C-3 CF₃ Pharmacophore

For programs targeting B-Raf, JAK, CDK, or Trk kinases, the 3-CF₃ substitution pattern has been crystallographically validated to engage the kinase ATP-binding pocket without hinge-binding hydrogen bonds, as demonstrated by Berger et al. (2009) [1]. The 6-bromo handle allows late-stage introduction of aryl/heteroaryl groups to probe the solvent-exposed region or back pocket of the kinase. This scenario requires a building block that combines both the pharmacophoric CF₃ group and a reactive halogen for parallel analog synthesis. The target compound is uniquely suited because the closely related 6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lacks comparable kinase inhibition validation at the C-2 position, and the non-fluorinated 6-bromo analog would lack the metabolic stability and binding contributions of the CF₃ moiety .

Focused Library Synthesis via Orthogonal Diversification: C-6 Cross-Coupling Followed by C-5/C-7 SNAr

Chemical biology groups seeking to rapidly generate diverse pyrazolo[1,5-a]pyrimidine libraries will benefit from the dual functionalization capability of the target compound. The electron-withdrawing CF₃ group at C-3 activates positions 5 and 7 toward nucleophilic aromatic substitution (predicted Δσₘ ≈ +0.50 relative to 3-CH₃), while the C-6 bromine remains competent for Pd-mediated cross-coupling [2][3]. This allows a two-step diversification sequence: first, Suzuki coupling at C-6 to introduce aryl diversity, followed by SNAr at C-5 or C-7 with amine nucleophiles. Neither 6-bromopyrazolo[1,5-a]pyrimidine nor 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine alone can support this orthogonal strategy, as each lacks one of the required reactive sites .

Metabolic Stability Optimization in Fluorinated Heterocycle Programs: CF₃ as a Bioisostere for Chlorine or Methyl Groups

In drug discovery programs where lead compounds containing a 6-bromo-3-methylpyrazolo[1,5-a]pyrimidine core exhibit poor metabolic stability (e.g., high CYP-mediated clearance), the 3-CF₃ variant serves as a direct bioisosteric replacement. The trifluoromethyl group is known to reduce oxidative metabolism at the 3-position due to the strength of the C–F bond and the electron-withdrawing effect that deactivates the pyrazole ring toward CYP oxidation [4]. The target compound provides this metabolic shield while retaining the 6-bromo coupling handle for further SAR exploration. Procurement of the pre-assembled 6-bromo-3-CF₃ building block avoids the need for late-stage trifluoromethylation, a step that often suffers from poor yields and hazardous reagent requirements .

Optoelectronic Material Development: Pyrazolo[1,5-a]pyrimidine Fluorophores with Tunable Photophysical Properties

Recent reviews have established pyrazolo[1,5-a]pyrimidines as promising fluorophores for chemosensory, bioimaging, and organic light-emitting diode (OLED) applications due to their tunable photophysical properties [5]. The 6-bromo-3-CF₃ combination creates a donor–acceptor (D–π–A) electronic architecture: the electron-deficient CF₃-pyrazole ring serves as the acceptor, while the bromine atom provides a heavy-atom effect that can modulate intersystem crossing and phosphorescence. The 6-bromo handle further permits extension of π-conjugation via cross-coupling to tune emission wavelengths. Compared to 6-bromopyrazolo[1,5-a]pyrimidine lacking the CF₃ acceptor group, the target compound is expected to exhibit red-shifted absorption/emission and larger Stokes shifts, making it a superior starting material for fluorophore engineering [6].

Quote Request

Request a Quote for 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.